molecular formula C20H32Zr B6356963 Dimethylbis(t-butylcyclopentadienyl)zirconium CAS No. 68193-40-8

Dimethylbis(t-butylcyclopentadienyl)zirconium

Cat. No.: B6356963
CAS No.: 68193-40-8
M. Wt: 363.7 g/mol
InChI Key: BJYCZDBQNKHUSW-UHFFFAOYSA-N
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Description

Dimethylbis(t-butylcyclopentadienyl)zirconium is an organometallic compound with the chemical formula ([(C_4H_9)C_5H_4]_2Zr(CH_3)_2). It is a pale yellow powder that is insoluble in water. This compound is part of the metallocene family, which are known for their applications in catalysis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylbis(t-butylcyclopentadienyl)zirconium can be synthesized through the reaction of zirconium tetrachloride with t-butylcyclopentadienyl lithium, followed by methylation with methyl lithium. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Dimethylbis(t-butylcyclopentadienyl)zirconium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethylbis(t-butylcyclopentadienyl)zirconium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethylbis(t-butylcyclopentadienyl)zirconium primarily involves its role as a catalyst. The compound facilitates the polymerization of olefins by coordinating to the monomer units and enabling their insertion into the growing polymer chain. This process involves the formation of a zirconium-carbon bond, followed by the insertion of the olefin into this bond .

Comparison with Similar Compounds

Similar Compounds

  • Bis(cyclopentadienyl)dimethylzirconium
  • Bis(indenyl)dimethylzirconium
  • Bis(methylcyclopentadienyl)dimethylzirconium

Uniqueness

Dimethylbis(t-butylcyclopentadienyl)zirconium is unique due to the presence of t-butyl groups on the cyclopentadienyl rings. These bulky substituents provide steric protection to the zirconium center, enhancing its stability and selectivity in catalytic reactions. This makes it particularly effective in polymerization processes compared to its less bulky counterparts .

Properties

InChI

InChI=1S/2C9H13.2CH3.Zr/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4-7H,1-3H3;2*1H3;/q;;2*-1;+2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYCZDBQNKHUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].[CH3-].CC(C)(C)[C]1[CH][CH][CH][CH]1.CC(C)(C)[C]1[CH][CH][CH][CH]1.[Zr+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32Zr
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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